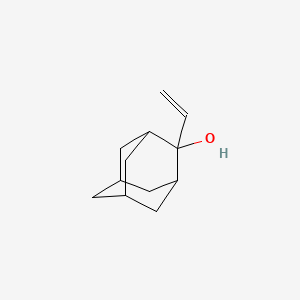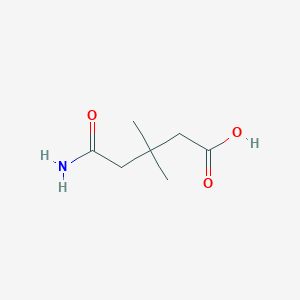![molecular formula C10H14O B8691531 1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one](/img/structure/B8691531.png)
1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one is an organic compound characterized by a norbornene ring structure attached to an acetone moiety. This compound is notable for its unique bicyclic structure, which imparts distinct chemical properties and reactivity. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one typically involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the norbornene structure. The acetone moiety is then introduced through subsequent chemical modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The norbornene ring can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of norbornene-derived carboxylic acids.
Reduction: Production of norbornene-derived alcohols.
Substitution: Halogenated norbornene derivatives.
Aplicaciones Científicas De Investigación
1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The norbornene ring structure can participate in cycloaddition reactions, while the acetone moiety can undergo nucleophilic addition and substitution reactions. These interactions can modulate the compound’s reactivity and influence its effects in various chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
5-Norbornen-2-yl acetate: Shares the norbornene ring structure but differs in the functional group attached.
5-Norbornene-2-carboxylic acid: Contains a carboxylic acid group instead of an acetone moiety.
5-Vinyl-2-norbornene: Features a vinyl group attached to the norbornene ring.
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one is unique due to its combination of the norbornene ring and acetone moiety, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse research fields highlight its significance.
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-one |
InChI |
InChI=1S/C10H14O/c1-7(11)4-10-6-8-2-3-9(10)5-8/h2-3,8-10H,4-6H2,1H3 |
Clave InChI |
IVVSGCMAIALZMK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]-3-fluoroaniline](/img/structure/B8691458.png)












